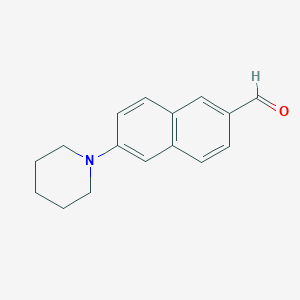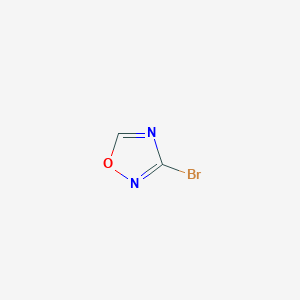
1.5-Pentanediol diacetoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Pentanediol diacetoacetate is an organic compound that belongs to the class of diols and esters It is derived from 15-pentanediol, which is a linear diol with five carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1.5-Pentanediol diacetoacetate can be synthesized through the esterification of 1.5-pentanediol with acetoacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the integration of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
1.5-Pentanediol diacetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the ester groups.
Aplicaciones Científicas De Investigación
1.5-Pentanediol diacetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of coatings, adhesives, and plasticizers.
Mecanismo De Acción
The mechanism of action of 1.5-pentanediol diacetoacetate involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release acetoacetic acid and 1.5-pentanediol, which can then participate in various biochemical processes. The compound’s reactivity and ability to form hydrogen bonds make it a versatile intermediate in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1.4-Butanediol diacetoacetate
- 1.6-Hexanediol diacetoacetate
- 1.5-Pentanediol
Uniqueness
1.5-Pentanediol diacetoacetate is unique due to its specific carbon chain length and the presence of two ester groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in polymer synthesis and materials science. Compared to its analogs, this compound offers a balance between flexibility and reactivity, which can be advantageous in various industrial and research contexts.
Propiedades
Número CAS |
39564-28-8 |
|---|---|
Fórmula molecular |
C13H20O6 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
5-(3-oxobutanoyloxy)pentyl 3-oxobutanoate |
InChI |
InChI=1S/C13H20O6/c1-10(14)8-12(16)18-6-4-3-5-7-19-13(17)9-11(2)15/h3-9H2,1-2H3 |
Clave InChI |
IVNZWMGUIJADOP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)OCCCCCOC(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)





![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)

![[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13920373.png)
![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride](/img/structure/B13920374.png)
![6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B13920375.png)


